molecular formula C18H36N2O6 B14643581 1-Nitro-2-(nitroperoxy)octadecane CAS No. 54002-44-7

1-Nitro-2-(nitroperoxy)octadecane

Cat. No.: B14643581
CAS No.: 54002-44-7
M. Wt: 376.5 g/mol
InChI Key: OSPSBHQHQZSAQT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Nitro-2-(nitroperoxy)octadecane involves multiple steps, typically starting with the nitration of octadecane. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which produces the nitronium ion (NO2+), the active nitrating agent . The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained.

Industrial production methods for such compounds may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction pathways can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-Nitro-2-(nitroperoxy)octadecane undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Nitro-2-(nitroperoxy)octadecane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Nitro-2-(nitroperoxy)octadecane exerts its effects involves the interaction of its nitro and nitroperoxy groups with biological molecules. These interactions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. The molecular targets and pathways involved include the activation of oxidative stress response pathways and the modulation of cellular redox states .

Comparison with Similar Compounds

1-Nitro-2-(nitroperoxy)octadecane can be compared with other nitro compounds such as nitromethane, nitrobenzene, and trinitrotoluene (TNT). While all these compounds contain the nitro group, this compound is unique due to the presence of both nitro and nitroperoxy groups on a long-chain alkane backbone. This structural uniqueness imparts distinct chemical properties and reactivity .

Similar compounds include:

    Nitromethane: A simple nitro compound used as a solvent and fuel additive.

    Nitrobenzene: An aromatic nitro compound used in the production of aniline.

    Trinitrotoluene (TNT): A well-known explosive compound.

Properties

CAS No.

54002-44-7

Molecular Formula

C18H36N2O6

Molecular Weight

376.5 g/mol

IUPAC Name

1-nitrooctadecan-2-yloxy nitrate

InChI

InChI=1S/C18H36N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(17-19(21)22)25-26-20(23)24/h18H,2-17H2,1H3

InChI Key

OSPSBHQHQZSAQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C[N+](=O)[O-])OO[N+](=O)[O-]

Origin of Product

United States

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